molecular formula C18H22N2O5S2 B2764846 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946357-16-0

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2764846
CAS RN: 946357-16-0
M. Wt: 410.5
InChI Key: FLMOIZHPMDVLRM-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which contains a morpholino group and a thiophene ring. Sulfonamides are a group of compounds known for their antibiotic properties . The morpholino group is a common feature in many bioactive molecules, including some drugs . Thiophene is a five-membered aromatic ring with one sulfur atom, and it’s often found in various pharmaceuticals and functional materials .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions, and the thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonamide group might make the compound more polar and increase its solubility in water .

Scientific Research Applications

Synthesis and Molecular Docking

The synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety has been explored, revealing their potential as inhibitors against various enzymes and bacterial strains. These compounds demonstrated significant inhibition of lipoxygenase, moderate inhibition of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, and showed promising antibacterial properties (M. Irshad et al., 2016). Another study focused on the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase, with in silico molecular docking results aligning with in vitro enzyme inhibition data (M. Abbasi et al., 2019).

Enzyme Inhibition and Antimicrobial Activity

A study on thioureido-substituted sulfonamides revealed their effectiveness as inhibitors of carbonic anhydrase isozymes, with significant potential in reducing elevated intraocular pressure in a rabbit model of glaucoma (F. Mincione et al., 2005). Additionally, aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII showed nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential therapeutic applications (C. Supuran et al., 2013).

Antioxidant and Anticancer Properties

Research on the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives revealed moderate activity against butyrylcholinesterase and acetylcholinesterase but promising activity against lipoxygenase. These compounds also displayed proficient antimicrobial activities and were assessed for their therapeutic utility through hemolytic activity studies (M. Irshad et al., 2019).

Drug Design and Pharmacological Evaluation

A novel series of sulfonamides and carbamates based on 3-fluoro-4-morpholinoaniline showed good to potent antimicrobial activity, with molecular docking studies predicting their affinity and orientation at the active enzyme site, suggesting their significance as potent antifungal agents compared to carbamate derivatives (D. B. Janakiramudu et al., 2017).

Future Directions

The future research directions would likely involve further studies to understand the properties and potential applications of this compound. This might include studies to determine its biological activity, toxicity, and environmental impact .

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c21-27(22,15-1-2-17-18(11-15)25-9-8-24-17)19-12-16(14-3-10-26-13-14)20-4-6-23-7-5-20/h1-3,10-11,13,16,19H,4-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMOIZHPMDVLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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